molecular formula C9H5ClN2O2 B095775 6-amino-7-chloroquinoline-5,8-dione CAS No. 18892-39-2

6-amino-7-chloroquinoline-5,8-dione

Cat. No.: B095775
CAS No.: 18892-39-2
M. Wt: 208.6 g/mol
InChI Key: KWGIFJNXSKZGKI-UHFFFAOYSA-N
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Description

6-amino-7-chloroquinoline-5,8-dione is a synthetic quinoline derivative known for its diverse biological activities. This compound is part of the quinone antibiotics group, which are bacteriostatic compounds characterized by their quinone ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-chloroquinoline-5,8-dione typically involves the chlorination of 6-amino-5,8-dioxoquinoline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-chloroquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted quinoline compounds .

Scientific Research Applications

6-amino-7-chloroquinoline-5,8-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-chloroquinoline-5,8-dione is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its ability to inhibit leucyl-tRNA synthetase sets it apart from other quinone antibiotics .

Properties

IUPAC Name

6-amino-7-chloroquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGIFJNXSKZGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172262
Record name 6-Amino-7-chloro-5,8-dioxoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18892-39-2
Record name 6-Amino-7-chloro-5,8-dioxoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018892392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC81056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-7-chloro-5,8-dioxoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-7-chloro-5,8-quinolinedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q2DY57FQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ACDQ interact with its target and what are the downstream effects?

A1: ACDQ primarily targets the active site of leucyl-tRNA synthetase (LeuRS) in Escherichia coli []. This interaction leads to active site-directed modification, inhibiting the enzyme's function. As LeuRS is essential for charging tRNA with leucine, its inhibition directly results in leucine auxotrophy, meaning the bacteria can no longer synthesize leucine and require it as a growth supplement.

Q2: Besides its effect on LeuRS, does ACDQ induce other stress responses in E. coli?

A2: Yes, research indicates that ACDQ exposure in E. coli elicits a significant stress response beyond LeuRS inhibition []. ACDQ primarily induces an oxidation stress response, regulated by the oxyR gene. This response is associated with the increased production of around 35 proteins by 5- to 50-fold. Secondarily, ACDQ also triggers an SOS response, controlled by the lexA gene, which is typically associated with DNA damage. Interestingly, the classic heat shock response, regulated by htpR, is less pronounced in response to ACDQ.

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